molecular formula C14H15ClN2O2 B2434797 N-[1-(2-Chlorophenyl)-2-oxopyrrolidin-3-yl]-N-methylprop-2-enamide CAS No. 2175204-37-0

N-[1-(2-Chlorophenyl)-2-oxopyrrolidin-3-yl]-N-methylprop-2-enamide

Cat. No.: B2434797
CAS No.: 2175204-37-0
M. Wt: 278.74
InChI Key: UNHBJQOEGLKSIQ-UHFFFAOYSA-N
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Description

N-[1-(2-Chlorophenyl)-2-oxopyrrolidin-3-yl]-N-methylprop-2-enamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a chlorophenyl group, an oxopyrrolidinyl moiety, and a methylprop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Chlorophenyl)-2-oxopyrrolidin-3-yl]-N-methylprop-2-enamide typically involves multiple steps. One common method starts with the preparation of the 2-chlorophenyl intermediate, which is then reacted with a pyrrolidinone derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce the use of hazardous reagents. Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Chlorophenyl)-2-oxopyrrolidin-3-yl]-N-methylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N-[1-(2-Chlorophenyl)-2-oxopyrrolidin-3-yl]-N-methylprop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2-Chlorophenyl)-2-oxopyrrolidin-3-yl]-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(2-chlorophenyl)-2-oxocyclohexyl)-N-methylnitrous amide
  • N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester

Uniqueness

N-[1-(2-Chlorophenyl)-2-oxopyrrolidin-3-yl]-N-methylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-3-13(18)16(2)12-8-9-17(14(12)19)11-7-5-4-6-10(11)15/h3-7,12H,1,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHBJQOEGLKSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1=O)C2=CC=CC=C2Cl)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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